molecular formula C26H28FN7O B2727778 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021122-97-3

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Numéro de catalogue: B2727778
Numéro CAS: 1021122-97-3
Poids moléculaire: 473.556
Clé InChI: FRWKSSVQJIXRHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide” is a complex organic compound. While there isn’t a direct description available for this exact compound, it is structurally similar to other compounds that have been studied . For instance, compounds with a phenylpiperazine structure have been found to have receptor blocking activity .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions and reductions . For example, a condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and a substituted phenylpiperazine was used in one study, followed by a reduction of intermediates with sodium borohydride .

Applications De Recherche Scientifique

Drug Metabolism and Pharmacokinetics

Research on compounds similar to "N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide" often investigates their metabolism and pharmacokinetics. For instance, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, revealed insights into its elimination pathways, half-life, and principal circulating components in the plasma, highlighting the complex metabolic pathways such compounds can undergo (Renzulli et al., 2011).

Receptor Binding and Imaging Studies

Compounds with structural similarities are often used in receptor binding studies to understand their therapeutic potential. For example, [^18F]DASA-23, developed to measure pyruvate kinase M2 levels via PET, showcases how such compounds can be utilized in imaging studies to assess metabolic activity in tumors, offering a novel approach for the non-invasive delineation of gliomas based on aberrantly expressed enzymes (Patel et al., 2019).

Pharmacological Evaluation

The anxiolytic-like effects of new arylpiperazine derivatives in behavioral and biochemical studies demonstrate the pharmacological applications of these compounds. By focusing on their effects on GABAergic and 5-HT systems, research can uncover potential new treatments for anxiety disorders, showing the therapeutic relevance of such chemical structures (Kędzierska et al., 2019).

Safety and Toxicity Assessment

Investigations into the safety profile of these compounds are crucial for their development as therapeutic agents. Studies on hepatotoxicity associated with drug combinations, for example, inform on potential side effects and safety concerns that need to be addressed in the development of new drugs (Younossian et al., 2005).

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, structure, and potential biological activity. This could include studying its interactions with various receptors, its potential as a ligand in complex formation, and its physical and chemical properties .

Propriétés

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN7O/c27-21-7-9-22(10-8-21)32-14-16-33(17-15-32)25-23-18-31-34(26(23)30-19-29-25)13-12-28-24(35)11-6-20-4-2-1-3-5-20/h1-5,7-10,18-19H,6,11-17H2,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWKSSVQJIXRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.